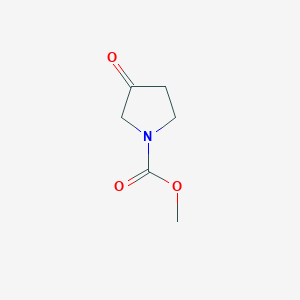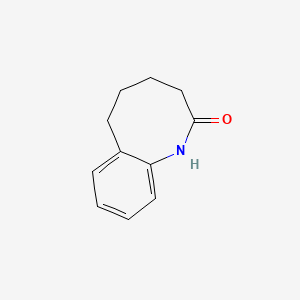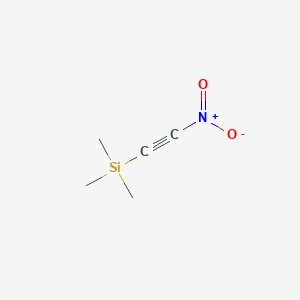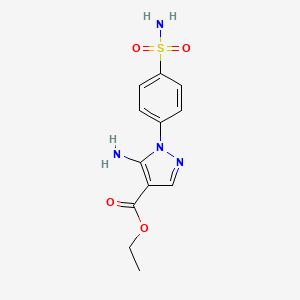
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a synthetic organic compound with the molecular formula C12H14N4O4S. It is characterized by a pyrazole ring substituted with an ethyl ester, an amino group, and a sulfamoylphenyl group. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazine with a β-keto ester.
Introduction of the Sulfamoylphenyl Group: This step involves the sulfonation of aniline to form 4-sulfamoylaniline, which is then coupled with the pyrazole ring.
Esterification: The final step is the esterification of the carboxyl group with ethanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfamoyl groups, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Biochemistry: The compound is utilized in the study of enzyme inhibition, particularly in the context of sulfonamide-based inhibitors.
Industrial Applications: It serves as an intermediate in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the sulfamoylphenyl group.
4-Amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is unique due to the presence of both the sulfamoylphenyl and ethyl ester groups, which confer specific chemical properties and biological activities not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGZXPGKKJMZIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501100 |
Source


|
| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72292-62-7 |
Source


|
| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
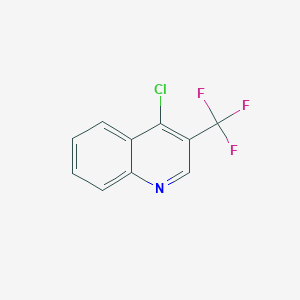
![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)
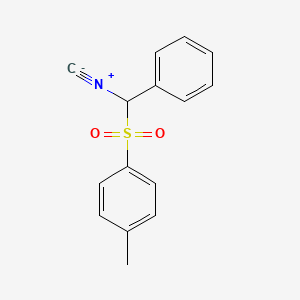
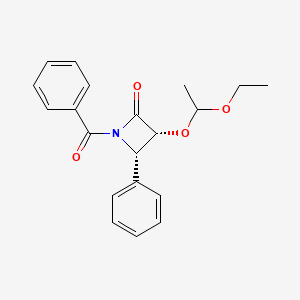

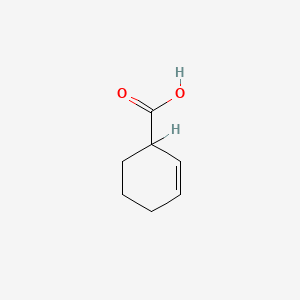
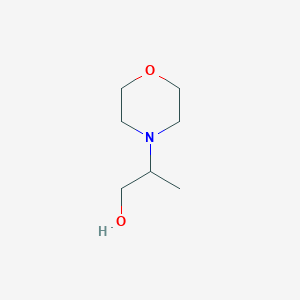
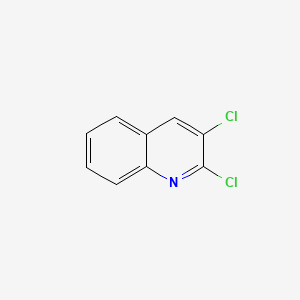
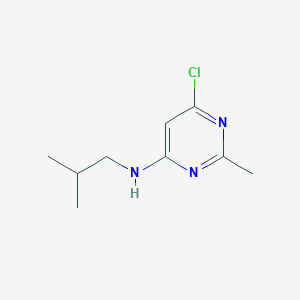
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)

